Substitution Pattern Impact on Lipophilicity vs. 3,3-Dimethyl Analog
The N-methylation of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 109535-73-1) to form the target 1,3,3-trimethyl analog removes a hydrogen-bond donor site and increases lipophilicity. This is predicted to enhance membrane permeability and metabolic stability. The calculated LogP (cLogP) for 1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is 1.82, compared to 1.24 for the 3,3-dimethyl analog [1]. This difference of 0.58 LogP units is significant in drug design.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.82 |
| Comparator Or Baseline | 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 109535-73-1), cLogP = 1.24 |
| Quantified Difference | ΔcLogP = +0.58 |
| Conditions | cLogP calculated via standard fragment-based algorithm (e.g., as implemented in ChemDraw or similar platforms). |
Why This Matters
A 0.58 LogP unit increase translates to approximately 3.8-fold higher predicted partition coefficient, significantly impacting formulation design, bioactivity, and ADME profiling in early drug discovery.
- [1] PubChem. (n.d.). 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
